Bienvenue dans la boutique en ligne BenchChem!

Otaplimastat

Acute Ischemic Stroke Hemorrhagic Transformation Thrombolysis

Otaplimastat (SP-8203) is the only MMP-modulating neuroprotectant in active Phase 3 trials for acute ischemic stroke (NCT06660719, 852 patients, 80 mg/day). Unlike pan-MMP inhibitors (marimastat), Otaplimastat restores endogenous TIMP levels, avoiding catalytic-site zinc chelation and its musculoskeletal toxicity. Validated LC-MS/MS PK methods (brain LLOQ 2 ng/g), reproducible 30 mg/kg i.p. dosing in MCAO models, and a 60.7% reduction in rtPA-induced hemorrhage make it the reference standard for translational stroke research. Ideal for benchmarking novel neuroprotectants.

Molecular Formula C28H34N6O5
Molecular Weight 534.6 g/mol
CAS No. 1176758-04-5
Cat. No. B1193262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtaplimastat
CAS1176758-04-5
SynonymsOtaplimastat; 
Molecular FormulaC28H34N6O5
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCCNCCCN1C(=O)C2=CC=CC=C2NC1=O)CCCN3C(=O)C4=CC=CC=C4NC3=O
InChIInChI=1S/C28H34N6O5/c1-20(35)32(17-9-19-34-26(37)22-11-3-5-13-24(22)31-28(34)39)16-7-6-14-29-15-8-18-33-25(36)21-10-2-4-12-23(21)30-27(33)38/h2-5,10-13,29H,6-9,14-19H2,1H3,(H,30,38)(H,31,39)
InChIKeySJZBPVOSFYUHFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Otaplimastat (SP-8203) 1176758-04-5: Procurement and Differentiation Guide for a Quinazoline-Based MMP Inhibitor with Multimodal Neuroprotective Activity


Otaplimastat (also designated SP-8203) is a synthetic quinazoline derivative that functions as a matrix metalloproteinase (MMP) inhibitor with ancillary antioxidant properties and the capacity to competitively antagonize N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity . It is a small-molecule neuroprotectant currently in advanced clinical development (Phase 3) for the treatment of acute ischemic stroke, where it is administered intravenously in combination with thrombolytic standard-of-care therapy [1].

Why Generic MMP Inhibitors Cannot Substitute for Otaplimastat in Stroke Research: A Critical Distinction in Mechanism and Clinical Validation


Generic substitution of Otaplimastat with other in-class MMP inhibitors (e.g., marimastat, doxycycline, minocycline, or SB-3CT) is precluded by fundamental differences in mechanism, molecular target engagement, and development stage. Broad-spectrum MMP inhibitors like marimastat chelate the catalytic zinc ion, leading to pan-MMP inhibition associated with significant musculoskeletal toxicity that halted clinical development [1]. In contrast, Otaplimastat suppresses MMP activity indirectly by restoring levels of endogenous tissue inhibitors of metalloproteinases (TIMPs) that are depleted under ischemic conditions, a mechanism that avoids direct catalytic site inhibition and may confer a differentiated safety profile [2]. Furthermore, Otaplimastat is the only MMP-modulating agent to have advanced to Phase 3 clinical trials specifically for combination therapy with rtPA in acute ischemic stroke, providing a level of clinical validation and safety data that preclinical candidates like SB-3CT lack [3].

Quantitative Comparative Evidence: Otaplimastat Differentiation Against Closest MMP-Inhibitor Analogs and Alternatives


Mortality Reduction in Delayed rtPA Model: Otaplimastat vs. No Adjuvant

In a rat embolic middle cerebral artery occlusion (eMCAO) model with delayed rtPA administration (3 h post-occlusion), Otaplimastat co-treatment reduced overall mortality from 53.3% (rtPA-only group) to 13.3% (Otaplimastat + rtPA group). This represents a 75% relative reduction in mortality attributable to Otaplimastat's mitigation of rtPA-exacerbated hemorrhagic transformation [1].

Acute Ischemic Stroke Hemorrhagic Transformation Thrombolysis

Infarct Volume Reduction in Stroke Model: Otaplimastat Monotherapy vs. Vehicle Control

Otaplimastat monotherapy significantly reduced cerebral infarct volume in a rat permanent MCAO model. At 24 h post-occlusion, infarct volume was 32.5% in the Otaplimastat-treated group compared to 45.2% in the vehicle control group, representing a 28% relative reduction [1]. This demonstrates that Otaplimastat provides intrinsic neuroprotective efficacy independent of rtPA co-administration.

Cerebral Ischemia Neuroprotection Infarct Size

Suppression of Hemorrhagic Volume in Delayed Thrombolysis: Otaplimastat vs. No Adjuvant

Delayed rtPA administration (3 h post-occlusion) markedly increased intracerebral hemorrhagic volume in rats. Otaplimastat co-treatment reduced hemorrhagic volume from 2.8 mm³ (rtPA alone) to 1.1 mm³ (Otaplimastat + rtPA), a 60.7% reduction that effectively restored hemorrhagic burden to near-sham levels (0.9 mm³) [1].

Intracerebral Hemorrhage Blood-Brain Barrier Thrombolytic Complications

Clinical Development Stage: Otaplimastat Phase 3 vs. Preclinical MMP-9 Inhibitors

Otaplimastat is the only MMP-targeting agent in active Phase 3 development for acute ischemic stroke. As of 2025, a multicenter, randomized, double-blind, placebo-controlled Phase 3 trial (NCT06660719) is enrolling 852 patients to evaluate Otaplimastat (80 mg/day) in combination with thrombolytic standard of care [1]. In contrast, selective MMP-9 inhibitors such as SB-3CT and broad-spectrum agents like marimastat and minocycline have not progressed beyond preclinical stroke models or early-phase exploratory studies in this indication [2].

Clinical Trials Drug Development Translational Medicine

CNS Bioavailability and Analytical Stability: Otaplimastat Brain Penetration vs. Unquantified Analogs

A validated LC-MS/MS method established that Otaplimastat achieves quantifiable brain tissue concentrations in rats, with a lower limit of quantification (LLOQ) of 2 ng/g in brain tissue and 20 ng/mL in plasma [1]. This confirms CNS penetration, a prerequisite for any neuroprotective agent. Additionally, Otaplimastat demonstrated robust stability under relevant storage and handling conditions, including stability at 4°C for 24 h, room temperature (20°C) for 24 h, -80°C for 10 days, and through three freeze-thaw cycles [1]. In contrast, many preclinical MMP inhibitors lack published, validated brain penetration data, creating uncertainty regarding their suitability for CNS applications.

Pharmacokinetics Blood-Brain Barrier Bioanalytical Method Validation

Distinct MMP Inhibition Mechanism: TIMP Restoration vs. Direct Catalytic Inhibition

In oxygen-glucose-deprived (OGD) endothelial cells, Otaplimastat suppresses MMP activity not by direct catalytic site inhibition (as with marimastat and other hydroxamate-based inhibitors), but by restoring the level of tissue inhibitor of metalloproteinase (TIMP) that is suppressed under ischemic conditions [1]. This indirect mechanism reduces vascular permeability and hemorrhagic transformation while potentially avoiding the musculoskeletal toxicity syndrome (MSTS) that caused the clinical failure of broad-spectrum, zinc-chelating MMP inhibitors like marimastat [2].

Mechanism of Action TIMP Off-Target Toxicity

Otaplimastat (SP-8203) Research and Industrial Application Scenarios Supported by Quantitative Evidence


Preclinical Stroke Model: Adjuvant Therapy to Extend rtPA Therapeutic Window and Mitigate Hemorrhagic Complications

Otaplimastat is indicated for preclinical research investigating combination strategies to extend the therapeutic time window of rtPA beyond the current 3–4.5 h limit. Its demonstrated ability to reduce rtPA-exacerbated hemorrhagic volume by 60.7% (from 2.8 mm³ to 1.1 mm³) and mortality by 75% (from 53.3% to 13.3%) in delayed rtPA administration models [1] makes it the most extensively validated compound for studying mitigation of thrombolysis-associated hemorrhagic transformation. Researchers should employ the validated dosing regimen (30 mg/kg, i.p., administered twice at 2 h and 3 h post-occlusion) in rodent MCAO models with delayed rtPA administration.

Translational Stroke Research: Reference Compound for MMP-Modulating Neuroprotection with Clinical Validation

As the only MMP-modulating neuroprotectant in active Phase 3 development for acute ischemic stroke (NCT06660719, 852 patients, 80 mg/day dosing) [1], Otaplimastat serves as the reference standard for translational studies aiming to correlate preclinical efficacy with clinical outcomes. Its intrinsic neuroprotective activity—reducing infarct volume by 28% as monotherapy (from 45.2% to 32.5% of contralateral hemisphere) [2]—supports its use in studies that require both standalone and adjuvant neuroprotective readouts. This is particularly valuable for academic laboratories seeking to benchmark novel neuroprotective candidates against a clinically validated compound.

CNS Pharmacokinetic and Brain Penetration Studies: Validated Bioanalytical Framework

Otaplimastat is ideally suited for studies requiring robust CNS pharmacokinetic characterization. The availability of a validated LC-MS/MS method with a brain tissue LLOQ of 2 ng/g and plasma LLOQ of 20 ng/mL, along with established stability parameters (24 h at 4°C and room temperature, 10 days at -80°C, three freeze-thaw cycles) [1], provides researchers with a reproducible analytical framework for correlating brain exposure with pharmacodynamic endpoints. This eliminates method development uncertainty and accelerates the generation of interpretable PK/PD data.

Mechanistic Studies of Indirect MMP Inhibition via TIMP Restoration

For investigators studying alternative MMP inhibition strategies that avoid the musculoskeletal toxicity associated with direct zinc chelation, Otaplimastat provides a well-characterized chemical probe. Its unique mechanism—restoring endogenous TIMP levels rather than directly inhibiting the MMP catalytic site [1]—enables comparative studies that differentiate indirect MMP modulation from traditional active-site inhibitors. This application is particularly relevant for safety pharmacology assessments and for exploring long-term or repeated dosing paradigms where historical MMP inhibitors have failed due to mechanism-linked toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Otaplimastat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.